(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
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Overview
Description
(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group. Subsequent steps involve the formation of the spirocyclic structure and the attachment of the fluorophenylmethyl group. The final step includes the formation of the methanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural motif.
Other spirocyclic compounds: Compounds with spirocyclic structures that exhibit unique chemical properties.
Uniqueness
(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4
Properties
IUPAC Name |
(1-ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-2-26-14-18(12-23-26)20(27)25-11-9-21(16-25)8-5-10-24(15-21)13-17-6-3-4-7-19(17)22/h3-4,6-7,12,14H,2,5,8-11,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDAFCKSOJYZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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